molecular formula C16H11BrN2O2 B560633 安乐138b CAS No. 882697-00-9

安乐138b

货号: B560633
CAS 编号: 882697-00-9
分子量: 343.17 g/mol
InChI 键: RCQIIBJSUWYYFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

    Chemistry: It serves as a model compound for studying protein aggregation inhibitors and their chemical properties.

    Biology: Anle138b is used in research to understand the mechanisms of protein aggregation and its inhibition in cellular models.

    Medicine: The compound has shown promise in preclinical studies for treating neurodegenerative diseases by inhibiting the aggregation of pathological proteins. .

作用机制

Target of Action

Anle138b, a small molecule, primarily targets pathological aggregates of proteins such as tau and α-synuclein . These proteins are associated with neurodegenerative diseases like Alzheimer’s disease (AD), Parkinson’s disease (PD), and prion diseases . The compound has shown efficacy in reducing tau aggregates and rescuing AD disease phenotypes . It also binds to α-synuclein aggregates .

Mode of Action

Anle138b operates by blocking the formation of pathological aggregates of prion protein (PrPSc) and α-synuclein (α-syn), which are deposited in PD and other synucleinopathies . It shows structure-dependent binding to pathological aggregates and strongly inhibits the formation of pathological oligomers both in vitro and in vivo . The compound’s action involves several processes key to AD progression, including cholesterol homeostasis and neuroinflammation .

Biochemical Pathways

Anle138b affects several biochemical pathways. Significant pathways include the “Superpathway of cholesterol biosynthesis” and "Granulocyte adhesion and diapedesis" . The compound infers differential activity of SREBF1/2 (involved in cholesterol regulation) and mediators of the inflammatory response such as NFKB1 and RELA . These processes are independent of tau pathology and thus represent the direct action of the compound in the cellular system .

Pharmacokinetics

Anle138b has excellent oral bioavailability and blood-brain-barrier penetration . The pharmacokinetics of Anle138b in Parkinson’s disease patients was found to be comparable to that observed in healthy volunteers . The compound was safe and well-tolerated when administered for 7-28 days .

Result of Action

Anle138b strongly inhibits oligomer accumulation, neuronal degeneration, and disease progression in vivo . It has shown strong disease-modifying effects in animal models of synucleinopathies . In vitro, Anle138b was found to inhibit tau aggregation and propagation by 50% and 40%, compared to DMSO control .

Action Environment

The action of Anle138b is influenced by the environment within the cellular system. For instance, the compound’s effect on cholesterol homeostasis and neuroinflammation was observed in Anle138b-treated unseeded neurons .

生化分析

Biochemical Properties

Anle138b has been found to block the formation of pathological aggregates of prion protein (PrPSc) and α-synuclein (α-syn) in vitro . It shows structure-dependent binding to pathological aggregates .

Cellular Effects

Anle138b has been observed to strongly inhibit oligomer accumulation, neuronal degeneration, and disease progression in vivo . It has also been found to inhibit tau aggregation and propagation in cellular models .

Molecular Mechanism

Anle138b exerts its effects at the molecular level by inhibiting the formation of pathological oligomers of prion protein and α-synuclein . It shows structure-dependent binding to these pathological aggregates .

Temporal Effects in Laboratory Settings

In laboratory settings, Anle138b has been observed to reverse metabolic decline during treatment, whereas without treatment, ongoing deterioration is observed . It has been found to be safe and well-tolerated even at high doses .

Dosage Effects in Animal Models

In animal models, Anle138b has shown strong disease-modifying effects . It has been found to be safe and well-tolerated even at high doses, with exposure concentrations comparable to levels showing therapeutic activity in animal models .

Metabolic Pathways

Anle138b has been found to involve several processes key to disease progression, including cholesterol homeostasis and neuroinflammation . It has been suggested that Anle138b modulates pathways related to these processes .

Transport and Distribution

Anle138b has excellent oral bioavailability and blood-brain-barrier penetration . This suggests that it is effectively transported and distributed within cells and tissues.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Anle138b involves several key steps:

Industrial Production Methods: While specific industrial production methods for Anle138b are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing large-scale reactors for the synthesis steps.

Types of Reactions:

    Oxidation: Anle138b can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the pyrazole ring, potentially forming dihydropyrazole derivatives.

    Substitution: Anle138b can participate in electrophilic aromatic substitution reactions, especially at the bromophenyl ring, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or palladium catalysts in cross-coupling reactions are commonly employed.

Major Products:

相似化合物的比较

Anle138b is unique in its broad-spectrum activity against various protein aggregation diseases. Similar compounds include:

Anle138b stands out due to its excellent oral bioavailability, blood-brain barrier penetration, and lack of detectable toxicity at therapeutic doses .

属性

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQIIBJSUWYYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is evidence that anle138b blocks the activity of conducting Aβ pores without changing the membrane embedded Aβ-oligomer structure.
Record name anle138b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

882697-00-9
Record name Emrusolmin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882697009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name anle138b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(2H-1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMRUSOLMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WRA77JET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of anle138b?

A1: Anle138b is an inhibitor of oligomeric aggregate formation. [, ] It preferentially interacts with partially disordered and dynamical aggregate structures, effectively blocking interpeptide main chain interactions. [] This prevents the spontaneous formation of ordered β-sheet structures, particularly those with out-of-register antiparallel β-strands, a hallmark of toxic oligomers. []

Q2: Does anle138b bind to monomers or aggregates of amyloidogenic proteins?

A2: Research suggests that anle138b preferentially binds to oligomeric aggregates rather than monomers. [, ] This selectivity for oligomers is a crucial aspect of its therapeutic potential. []

Q3: What are the downstream effects of anle138b's inhibitory action?

A3: By inhibiting oligomer formation, anle138b can rescue disease phenotypes in animal models. [] For instance, it restores hippocampal synaptic and transcriptional plasticity and improves spatial memory in a mouse model of Alzheimer's disease. [] It also prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy. []

Q4: How does anle138b impact α-synuclein aggregates and dopamine neuron function?

A4: In a Parkinson's disease model, anle138b treatment reduced the inner density of α-synuclein aggregates and increased dispersed, small α-synuclein species. [] This depopulation of aggregates was associated with restored striatal dopamine release and prevention of dopaminergic cell death, suggesting a potential therapeutic approach for Parkinson's disease. []

Q5: Does anle138b affect the membrane-embedded structure of amyloid-beta (Aβ) oligomers?

A5: Research suggests that anle138b blocks the activity of Aβ pores without altering the membrane-embedded structure of Aβ oligomers. [] This suggests its potential as a therapeutic agent targeting the functional aspects of Aβ toxicity. []

Q6: What is the molecular formula and weight of anle138b?

A6: The molecular formula of anle138b is C18H13BrN2O2 and its molecular weight is 373.22 g/mol. []

Q7: What spectroscopic data is available for anle138b?

A7: Anle138b exhibits fluorescence, particularly when bound to protein aggregates. [, ] Studies utilizing fluorescence spectroscopy have provided insights into its binding stoichiometry with α-synuclein and hTau46 fibrils, revealing strong binding affinity. [, ] Furthermore, time-resolved fluorescence spectroscopy has been used to study the photophysical properties of anle138b and its interactions with amyloid fibrils. []

Q8: Have computational methods been employed to study anle138b?

A8: Yes, molecular docking studies have been conducted to investigate the interactions between anle138b and α-synuclein oligomers. [] These studies showed increasing binding affinity of anle138b with higher-order oligomers, providing insights into its oligomer-specific action. []

Q9: Has molecular dynamics been used to understand anle138b's mode of action?

A9: All-atom molecular dynamics simulations, spanning multi-microsecond timescales, have been crucial in elucidating anle138b's mode of action. [] These simulations, performed on dimeric to tetrameric aggregates of amyloidogenic proteins, revealed the compound's impact on intermolecular hydrogen bonding and conformational dynamics within the aggregates. []

Q10: How does the structure of anle138b contribute to its activity?

A10: The pyrazole moiety of anle138b is crucial for its interaction with disordered aggregate structures. [] Modifications to this moiety or its spatial orientation can significantly impact its inhibitory activity. [, ]

Q11: Is there a structurally similar compound with different activity?

A11: Anle234b, a compound structurally very similar to anle138b, was found to be inactive in in vitro experiments. [] Molecular dynamics simulations demonstrated that its hydrogen bonding capabilities are autoinhibited due to steric effects imposed by its molecular geometry, highlighting the importance of subtle structural differences for activity. []

Q12: What is known about the pharmacokinetics of anle138b?

A12: A Phase 1a clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetics of anle138b in healthy subjects. [] This study demonstrated that anle138b reaches exposure levels sufficient for therapeutic efficacy in a murine Parkinson's disease model. []

Q13: Does anle138b cross the blood-brain barrier?

A13: Yes, anle138b demonstrates good brain penetration, a critical factor for its potential efficacy in treating neurodegenerative diseases. [, ] This property allows it to reach its target in the brain and exert its therapeutic effects. []

Q14: Has anle138b shown efficacy in preclinical models of disease?

A14: Anle138b has demonstrated promising preclinical results in various animal models of neurodegenerative diseases, including prion disease, [, , , , ] Parkinson's disease, [, , ] Alzheimer's disease, [, , , ] and multiple system atrophy. [, ]

Q15: What are the key findings from anle138b studies in animal models?

A15: Anle138b has been shown to:

  • Prolong survival in prion-infected mice [, , ]
  • Reduce neurodegeneration in mouse models of Parkinson's disease [, ]
  • Improve cognitive function in Alzheimer's disease mouse models []
  • Ameliorate motor deficits in a mouse model of multiple system atrophy []

Q16: Have any clinical trials been initiated for anle138b?

A16: Yes, anle138b has entered clinical trials for the treatment of Parkinson's disease and multiple system atrophy. [, ] A phase 1a clinical trial has been completed, assessing its safety, tolerability, and pharmacokinetics in healthy volunteers. []

Q17: Has resistance to anle138b been observed?

A17: While anle138b has shown promise, studies have reported the emergence of drug-resistant prion strains during prolonged treatment. [, ] Combination therapies, including anle138b, have been investigated to address this issue. [, ]

Q18: What is known about the safety profile of anle138b?

A19: Phase 1a clinical trials have been conducted to evaluate the safety and tolerability of single and multiple doses of anle138b in healthy individuals. [] While detailed results are pending full publication, the available data suggests an acceptable safety profile for early-phase clinical development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。